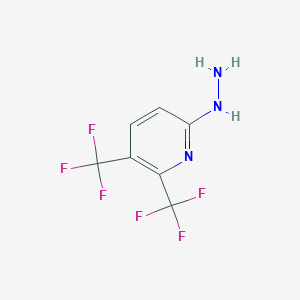
(5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine is a chemical compound that belongs to the class of hydrazines. These compounds are characterized by the presence of a hydrazine group (-NH-NH2) attached to a pyridine ring. The trifluoromethyl groups at positions 5 and 6 of the pyridine ring add unique properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine typically involves the reaction of 5,6-bis(trifluoromethyl)pyridine with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds or nitrogen gas.
Reduction: The compound can be reduced to form amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds, nitrogen gas.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine would depend on its specific application. In general, the hydrazine group can interact with various molecular targets, such as enzymes or receptors, leading to changes in biological activity. The trifluoromethyl groups can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(5,6-Dimethyl-pyridin-2-yl)-hydrazine: Similar structure but with methyl groups instead of trifluoromethyl groups.
(5,6-Dichloro-pyridin-2-yl)-hydrazine: Similar structure but with chloro groups instead of trifluoromethyl groups.
Uniqueness
(5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine is unique due to the presence of trifluoromethyl groups, which can significantly alter its chemical and physical properties compared to similar compounds. These groups can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets.
Propiedades
Fórmula molecular |
C7H5F6N3 |
|---|---|
Peso molecular |
245.13 g/mol |
Nombre IUPAC |
[5,6-bis(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C7H5F6N3/c8-6(9,10)3-1-2-4(16-14)15-5(3)7(11,12)13/h1-2H,14H2,(H,15,16) |
Clave InChI |
UDNQNYWFUKOAKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C(F)(F)F)C(F)(F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


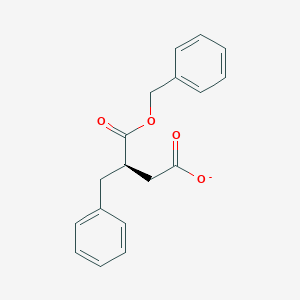
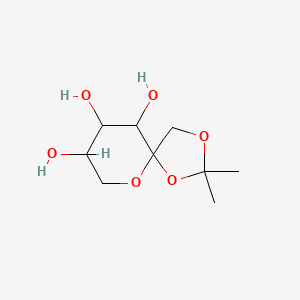

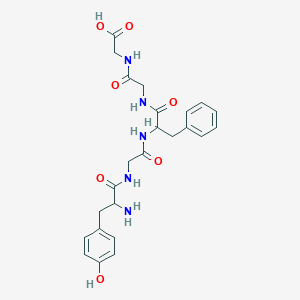


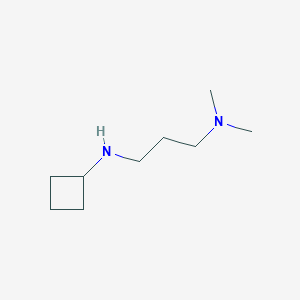
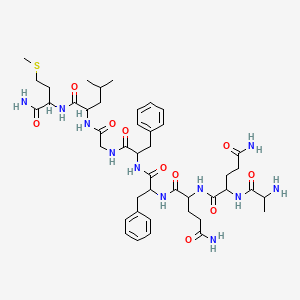

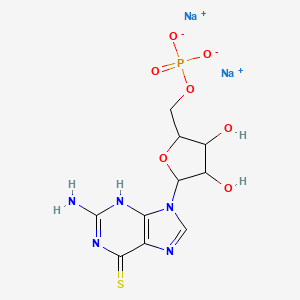
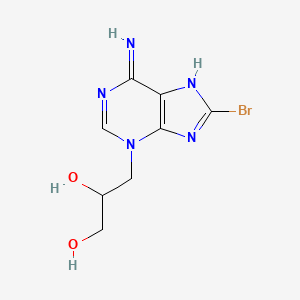

![9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)
